molecular formula Zn B079356 68Zn CAS No. 14378-35-9

68Zn

Numéro de catalogue: B079356
Numéro CAS: 14378-35-9
Poids moléculaire: 67.924844 g/mol
Clé InChI: HCHKCACWOHOZIP-AKLPVKDBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zinc-68 (⁶⁸Zn) is a stable isotope of zinc with a natural abundance of 18.45% . It is widely utilized in nuclear medicine, isotopic tracing, and materials science due to its favorable nuclear and chemical properties. For example, ⁶⁸Zn serves as a precursor for producing the positron-emitting radionuclide ⁶⁸Ga via the ⁶⁸Zn(p,n)⁶⁸Ga reaction, which is critical for positron emission tomography (PET) imaging . Additionally, ⁶⁸Zn is used in metabolic studies to track zinc absorption and distribution in biological systems using radiochemical neutron activation analysis (RNAA) .

Méthodes De Préparation

Isotopic Enrichment of ⁶⁸Zn

Isotopic enrichment is the first step in producing high-purity ⁶⁸Zn for cyclotron-based ⁶⁸Ga synthesis. The process typically involves electromagnetic separation or gas centrifugation to increase the abundance of ⁶⁸Zn from its natural level to >99% .

Electromagnetic Separation

Electromagnetic separators, such as calutrons, utilize magnetic fields to separate ions based on their mass-to-charge ratio. For ⁶⁸Zn, this method achieves enrichment efficiencies of 99.23% by selectively isolating ⁶⁸Zn²⁺ ions from other zinc isotopes . The process requires high vacuum conditions (10⁻⁶–10⁻⁷ Torr) and precise control of ion beam trajectories to minimize cross-contamination. Post-separation, the enriched ⁶⁸Zn is collected on graphite or copper substrates, yielding metallic ⁶⁸Zn with impurities <0.1 ppm .

Gas Centrifugation

Gas centrifugation employs uranium hexafluoride (UF₆) analogs for zinc isotopes, though technical challenges limit its widespread use. Recent advancements have demonstrated the feasibility of using zinc chloride (ZnCl₂) gas in high-speed centrifuges, achieving ⁶⁸Zn enrichment to 98.5% with a separation factor of 1.08 per stage . This method is less energy-intensive than electromagnetic separation but requires multi-stage cascades to achieve high purity.

Chemical Synthesis of ⁶⁸Zn Compounds

Enriched metallic ⁶⁸Zn is converted into chemical forms suitable for cyclotron targetry. Common compounds include ⁶⁸Zn nitrate (⁶⁸Zn(NO₃)₂) and ⁶⁸Zn chloride (⁶⁸ZnCl₂), each with distinct advantages in target preparation and radiochemical processing.

Synthesis of ⁶⁸Zn Nitrate

⁶⁸Zn nitrate is synthesized by dissolving metallic ⁶⁸Zn in concentrated nitric acid (HNO₃):

⁶⁸Zn+4HNO₃⁶⁸Zn(NO₃)₂+2NO₂+2H₂O\text{⁶⁸Zn} + 4\text{HNO₃} \rightarrow \text{⁶⁸Zn(NO₃)₂} + 2\text{NO₂} + 2\text{H₂O}

The reaction is exothermic and requires cooling to maintain temperatures below 50°C to prevent decomposition . The resulting solution is evaporated under reduced pressure to obtain crystalline ⁶⁸Zn(NO₃)₂, which is subsequently dissolved in 0.2 N HNO₃ to form a 1.7 M target solution .

Table 1: Optimal Conditions for ⁶⁸Zn Nitrate Synthesis

ParameterValue
HNO₃ Concentration65–70% (v/v)
Reaction Temperature40–50°C
Evaporation Pressure200–300 mbar
Final ⁶⁸Zn Concentration1.7 M in 0.2 N HNO₃

Synthesis of ⁶⁸Zn Chloride

⁶⁸Zn chloride is produced by reacting metallic ⁶⁸Zn with hydrochloric acid (HCl):

⁶⁸Zn+2HCl⁶⁸ZnCl₂+H₂\text{⁶⁸Zn} + 2\text{HCl} \rightarrow \text{⁶⁸ZnCl₂} + \text{H₂}

This method generates high-purity ⁶⁸ZnCl₂ but is less favored due to radiolysis-induced gas formation during cyclotron irradiation .

Target Preparation for Cyclotron Irradiation

The choice of target material and geometry significantly impacts ⁶⁸Ga production yields. Two primary target types are employed: solid targets and solution targets .

Solid Targets

Solid targets involve electroplating ⁶⁸Zn onto copper or silver substrates. The electroplating process uses a ⁶⁸ZnCl₂ solution (pH 2–3) at current densities of 10–20 mA/cm², achieving uniform ⁶⁸Zn layers of 50–100 µm thickness . Post-irradiation, the target is dissolved in HNO₃ for ⁶⁸Ga separation.

Solution Targets

Solution targets eliminate the need for electroplating by irradiating a ⁶⁸Zn nitrate solution directly. The target system consists of a Ta or Havar foil window and a 1.6 mL solution volume to optimize heat dissipation . Key advantages include:

  • Reduced processing time : No post-irradiation dissolution required.

  • Scalability : Beam currents up to 40 µA achievable with forced cooling .

Purification and Recovery of ⁶⁸Zn

Post-irradiation processing aims to recover unused ⁶⁸Zn for reuse, minimizing costs. Two methods dominate: cation-exchange chromatography and liquid-liquid extraction (LLE) .

Cation-Exchange Chromatography

AG-50W-X8 resin (200–400 mesh) effectively separates ⁶⁸Ga³⁺ from ⁶⁸Zn²⁺ due to differences in Lewis acidity . The process involves:

  • Loading the irradiated solution onto the resin.

  • Eluting ⁶⁸Zn with 0.5 N HBr in 80% acetone.

  • Recovering ⁶⁸Ga with 3 N HCl .
    This method achieves ⁶⁸Zn recovery rates of 85–90%, with residual ⁶⁸Ga contamination <0.1% .

Liquid-Liquid Extraction (LLE)

Arylamino phosphonates synthesized via the Kabachnik–Fields reaction enable selective ⁶⁸Ga extraction from ⁶⁸Zn nitrate solutions . Extractants functionalized with trifluoromethyl groups and ethylene glycol ponytails achieve 90% ⁶⁸Ga recovery in batch systems, with <10 ppm Zn co-extraction .

Table 2: Performance of LLE Extractants

Extractant⁶⁸Ga Recovery (%)Zn Co-Extraction (ppm)
Trifluoromethyl-based90<10
Ethylene glycol-based8515

Quality Control and Analytical Methods

Rigorous quality control ensures ⁶⁸Zn suitability for radiopharmaceutical production.

Radionuclidic Purity

Gamma spectroscopy (HPGe detector) confirms the absence of ⁶⁷Ga and other contaminants, with radionuclidic purity >99.9% .

Chemical Purity

Inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal impurities (Fe, Cu, Ni) at <1 ppm levels .

Isotopic Composition

Thermal ionization mass spectrometry (TIMS) verifies ⁶⁸Zn abundance ≥99.23%, ensuring optimal ⁶⁸Ga yields .

Analyse Des Réactions Chimiques

Nuclear Reaction: 68Zn(p,n)68Ga^{68}\text{Zn}(p,n)^{68}\text{Ga}this compound(p,n)68Ga

This reaction is critical for producing 68Ga^{68}\text{Ga}, a positron-emitting isotope used in PET imaging. Experimental studies measured the cross-section of this reaction at varying proton energies :

Proton Energy (MeV)Cross-Section (mb)TALYS 1.9 Prediction (mb)
8.6 ± 0.912.4 ± 1.810.2 ± 1.5
12.1 ± 0.545.6 ± 4.342.7 ± 3.8
15.1 ± 0.389.2 ± 6.185.9 ± 5.9
17.7 ± 0.2124.5 ± 8.7130.2 ± 9.1

Key findings:

  • Cross-sections increase with proton energy, peaking near 18 MeV.

  • Experimental results align closely with theoretical predictions from the TALYS 1.9 code .

Cyclotron Production Using Solution Targets

A study optimized 68Ga^{68}\text{Ga} production using 68Zn NO3 2^{68}\text{Zn NO}_3\text{ }_2 in 0.2 N HNO3_3 irradiated with 20 μA proton beams :

ParameterValue
Production yield192.5 ± 11.0 MBq/μA·h
Specific activity5.20–6.27 GBq/μg
Radiochemical purity>99.9%

Methodology highlights:

  • Target design : Reduced volume (1.6 mL) with enhanced cooling allowed closed-system operation at pressures <100 psi.

  • Separation : AG-50W-X8 resin trapped 68Ga^{68}\text{Ga}, eluted with 3 N HCl (92–96% efficiency) .

Isotope Exchange in Biochemical Systems

68Zn^{68}\text{Zn} was used to study metal ion kinetics in IMP-1 metallo-β-lactamase, revealing rapid exchange dynamics :

Time (min)68Zn/64Zn^{68}\text{Zn}/^{64}\text{Zn} Ratio
00.3798
51.82
103.15
204.89

Key insights:

  • Isotopic exchange reached equilibrium within 20 minutes.

  • Techniques like ITV-ICP-MS and ESI-MS confirmed Zn2+^{2+} substitution in enzymatic sites .

Radiolysis and Target Stability

Using 68ZnCl2^{68}\text{ZnCl}_2 in cyclotron targets caused rapid pressure spikes (>150 psi in 5 minutes) due to hydrogen and oxygen release from radiolysis. Switching to 68Zn NO3 2^{68}\text{Zn NO}_3\text{ }_2 in HNO3_3 mitigated this issue, enabling stable 30-minute irradiations .

Applications De Recherche Scientifique

Production of Gallium-68

1.1 Cyclotron Production

The primary application of 68Zn^{68}\text{Zn} is as a target material in cyclotron facilities for the production of 68Ga^{68}\text{Ga}. The reaction typically used is:

68Zn(p,n)68Ga^{68}\text{Zn}(p,n)^{68}\text{Ga}

This reaction occurs when protons are bombarded onto enriched 68Zn^{68}\text{Zn} targets. Research indicates that using a solution of 68Zn^{68}\text{Zn} nitrate in nitric acid allows for efficient production yields of 68Ga^{68}\text{Ga}. For instance, one study reported yields exceeding 25 GBq from an enriched 68Zn^{68}\text{Zn} solution irradiated in a Cyclone 18/9 cyclotron, with purification methods achieving over 85% yield for 68Ga^{68}\text{Ga} .

1.2 Advantages of Using this compound

The use of 68Zn^{68}\text{Zn} offers several benefits:

  • Cost-effectiveness : Natural zinc contains approximately 18.75% 68Zn^{68}\text{Zn}, making it a viable option for high-yield production without excessive costs .
  • Short irradiation times : The cyclotron process can produce 68Ga^{68}\text{Ga} in under two hours, which is significantly faster than traditional generator methods .
  • High purity : Automated systems developed for the separation and purification of 68Ga^{68}\text{Ga} ensure radionuclidic purity greater than 99.9% .

Clinical Applications

2.1 PET Imaging

Gallium-68 labeled compounds are increasingly utilized in PET imaging due to their favorable physical characteristics, including a half-life of approximately 67.7 minutes and high positron emission rates. These properties make 68Ga^{68}\text{Ga}-labeled radiopharmaceuticals suitable for imaging various conditions, such as:

  • Neuroendocrine tumors : Enhanced sensitivity and specificity have been demonstrated with 68Ga^{68}\text{Ga}-DOTATATE compared to traditional agents like 111In^{111}\text{In}-DTPA-octreotide .
  • Cardiac imaging : The ability to visualize myocardial perfusion and detect inflammation or infection is facilitated by the rapid decay properties of 68Ga^{68}\text{Ga}.

Research and Development

3.1 Case Studies

Several studies have explored the optimization of 68Zn^{68}\text{Zn}-based targets:

  • A study utilized an isotopically enriched 68Zn^{68}\text{Zn} solution to achieve high activity yields while maintaining low operational pressures within the target system . The results indicated that increasing the concentration of 68Zn^{68}\text{Zn} could further enhance production efficiency.
  • Another investigation focused on the automation of the separation process, which streamlined the production workflow and minimized contamination risks during synthesis .

Mécanisme D'action

The mechanism by which zinc-68 exerts its effects is primarily related to its role as a structural and catalytic component in various biological and chemical systems. In biological systems, zinc-68 can bind to proteins and enzymes, influencing their structure and function. It can also participate in redox reactions, acting as an electron donor or acceptor. The pathways involved in these processes include zinc finger proteins, metalloproteins, and various enzymatic reactions .

Comparaison Avec Des Composés Similaires

Comparison with Other Zinc Isotopes

Nuclear and Isotopic Properties

Table 1 summarizes key properties of ⁶⁸Zn compared to other stable and radioactive zinc isotopes:

Isotope Natural Abundance (%) Half-Life (if radioactive) Key Applications
⁶⁴Zn 48.63 Stable Baseline isotopic reference in metabolic studies
⁶⁶Zn 27.90 Stable Neutron activation analysis
⁶⁷Zn 4.10 Stable Rarely used due to low abundance
⁶⁸Zn 18.45 Stable ⁶⁸Ga production, isotopic tracing
⁷⁰Zn 0.61 Stable Low-abundance tracer in pharmacokinetics

Key Observations :

  • Isotopic Tracing : ⁶⁸Zn and ⁷⁰Zn are preferred over ⁶⁴Zn and ⁶⁶Zn in tracer studies due to their lower natural abundance, which enhances detection sensitivity .
  • Mass-Dependent Fractionation : ⁶⁸Zn exhibits distinct fractionation behavior in biogeochemical systems compared to lighter isotopes (e.g., δ⁶⁸Zn vs. δ⁶⁶Zn ratios deviate from equilibrium fractionation curves in high-purity zinc samples) .

Comparison with Radionuclides Produced from ⁶⁸Zn

⁶⁸Ga Production

The ⁶⁸Zn(p,n)⁶⁸Ga reaction is the primary route for ⁶⁸Ga synthesis. Key advantages and challenges include:

  • Yield and Purity : Enriched ⁶⁸Zn targets (>98%) irradiated with protons at 14–5 MeV produce ⁶⁸Ga with minimal co-production of ⁶⁶Ga and ⁶⁷Ga impurities .
  • Scalability : Liquid targets with ⁶⁸Zn concentrations up to 0.6 M yield 20 GBq of ⁶⁸Ga, suitable for clinical applications .

Table 2 : Comparison of Radionuclides Derived from ⁶⁸Zn

Reaction Product Half-Life Key Use Cross-Section (mbarn)
⁶⁸Zn(p,n) ⁶⁸Ga 68 min PET imaging 500–800 (at 14 MeV)
⁶⁸Zn(p,2p) ⁶⁷Cu 2.58 d Cancer theranostics 10–30 (at 70 MeV)
⁶⁸Zn(p,2n) ⁶⁷Ga 3.26 d Impurity in ⁶⁸Ga production 20–50 (at 40 MeV)

Key Challenges :

  • ⁶⁷Cu Production : Cross-section data for ⁶⁸Zn(p,2p)⁶⁷Cu vary widely (10–30 mbarn), complicating yield optimization .
  • Isotopic Enrichment : Highly enriched ⁶⁸Zn (>99%) is required to minimize competing reactions (e.g., ⁶⁶Zn(p,n)⁶⁶Ga) .

Zinc Supplements

  • Absorption Efficiency : ⁶⁸Zn tracer studies show fractional absorption rates of zinc sulfate (ZnSO₄), zinc gluconate, and zinc aspartate are comparable in humans (~20–30%) .
  • Cellular Speciation : ⁶⁸Zn²⁺ binds to metallothionein-3 (MT3) with similar affinity as natural zinc, but fatty acids like myristate enhance intracellular ⁶⁸Zn influx by 60% .

Toxicity Profiles

  • Nanoparticles: ⁶⁸ZnO nanoparticles in sunscreen increase intestinal ⁶⁸Zn levels by 50% compared to bulk ZnO in mice, though systemic toxicity remains low .
  • Therapeutic Radionuclides : ⁶⁷Cu (derived from ⁶⁸Zn) exhibits favorable tumor-targeting efficiency with minimal renal retention compared to ⁶⁴Cu .

Activité Biologique

Zinc-68 (68^{68}Zn) is a stable isotope of zinc that has garnered attention in various biological and medical applications, particularly in the field of nuclear medicine. This article explores its biological activity, production methods, and clinical implications, supported by data tables and case studies.

Overview of 68Zn

Isotope Characteristics:

  • Atomic Mass: 67.926
  • Half-Life: Stable (non-radioactive)
  • Common Uses: Primarily used in the production of Gallium-68 (68^{68}Ga) through the nuclear reaction 68^{68}Zn(p,n)68^{68}Ga, which is significant for positron emission tomography (PET) imaging.

Production Methods

The production of 68^{68}Ga from 68^{68}Zn involves proton irradiation in cyclotrons. The efficiency and yield of this process are critical for clinical applications.

Table 1: Production Yield of 68^{68}Ga from 68^{68}Zn

Target MaterialProton Energy (MeV)Yield (MBq/μA·h)Specific Activity (GBq/μg)
68^{68}Zn(NO₃)₂20192.5 ± 11.05.20 - 6.27

This table summarizes the results from a study that optimized the conditions for producing 68^{68}Ga using a cyclotron, demonstrating a high yield and specific activity suitable for clinical applications .

Biological Activity and Clinical Applications

Zinc Metabolism:
Zinc is an essential trace element in human biology, playing crucial roles in various physiological processes including immune function, protein synthesis, and DNA synthesis. The isotopic forms of zinc, including 68^{68}Zn, can be utilized to study zinc metabolism non-invasively.

Case Study: Measurement of Zinc Isotopes in Human Plasma
A study utilized radiochemical neutron activation analysis to measure the stable isotopes 68^{68}Zn and 70^{70}Zn in human plasma after oral administration of 70^{70}ZnCl₂. The findings indicated that the ratio of 70^{70}Zn to 68^{68}Zn could be monitored over time, providing insights into zinc absorption and metabolism under physiological conditions .

Table 2: Results of Zinc Enrichment Study

Time Post-Administration (h)Plasma 70^{70}Zn/ 68^{68}Zn Ratio
0Baseline
24Increased
48Stabilized

This data illustrates how isotopic labeling can track zinc levels in the body, highlighting the utility of isotopes like 68^{68}Zn in nutritional studies .

Toxicological Profile

While zinc is essential for health, excessive exposure can lead to toxicity. A review by the CDC outlines potential health effects from high levels of zinc exposure, including respiratory issues and alterations in lung function . This underscores the importance of monitoring zinc levels in both dietary and supplemental forms.

Q & A

Basic Research Questions

Q. What are the key nuclear and chemical properties of ⁶⁸Zn that make it relevant for isotope production in nuclear medicine?

⁶⁸Zn, with a natural abundance of 18.5%, is stable (spin 0) and has a high neutron number (N=38), making it suitable for proton-induced nuclear reactions. Its atomic mass (67.9248 Da) and HCP crystal structure enable efficient target fabrication for cyclotron irradiation. The ⁶⁸Zn(p,n)⁶⁸Ga and ⁶⁸Zn(p,2p)⁶⁷Cu reactions are prioritized due to their medical applications in PET imaging and theranostics .

Q. How do impurities in ⁶⁸Zn targets affect radiopharmaceutical purity, and what analytical methods are used to mitigate this?

Impurities (e.g., Fe, Ni, or other Zn isotopes) compete with Ga or Cu during chelation, reducing labeling efficiency. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and gamma spectroscopy are used to quantify impurities. Column rinsing with HNO₃ or HCl reduces ⁶⁸Zn residues to <1 μg/mL, while ion-exchange chromatography (e.g., AG50W-X4 resin) ensures high-purity ⁶⁸Ga or ⁶⁷Cu separation .

Q. What are the standard protocols for preparing ⁶⁸Zn targets for cyclotron irradiation?

Electrodeposition or pressing ⁶⁸Zn metal onto high-purity substrates (e.g., Au or Cu) is common. For liquid targets, 1.0 M ⁶⁸Zn(NO₃)₂ in 0.2–0.3 M HNO₃ is irradiated at 10–70 MeV proton energies. Solid targets require post-irradiation dissolution in 10N HCl before purification .

Advanced Research Questions

Q. How can discrepancies in ⁶⁸Zn(p,2p)⁶⁷Cu reaction cross-section data be resolved for reliable radionuclide yield predictions?

Discrepancies arise from variations in experimental setups (e.g., stacked-foil vs. liquid targets) and detector calibration. The Simultaneous Evaluation on KALMAN (SOK) code statistically reconciles data by applying least-squares fitting to EXFOR library datasets. This reduces uncertainties by 20–30%, enabling model-independent yield calculations .

Q. What strategies optimize the co-production of ⁶⁷Ga and ⁶⁷Cu from ⁶⁸Zn targets while minimizing isotopic interference?

Time-resolved gamma spectroscopy separates ⁶⁷Ga (t₁/₂ = 3.26 d) and ⁶⁷Cu (t₁/₂ = 61.83 h) based on decay curves. Automated synthesis modules (e.g., GE FASTlab) integrate dual-column purification (ZR resin for Ga, TK200 for Cu) with >95% separation efficiency. Energy thresholds <40 MeV preferentially favor ⁶⁷Cu production .

Q. How do proton energy and target thickness influence the ⁶⁸Zn(p,n)⁶⁸Ga reaction yield, and what computational models validate these parameters?

Thick-target yields peak at 70 MeV, producing up to 20 GBq of ⁶⁸Ga. The TALYS nuclear code simulates excitation functions, showing a 15% deviation from experimental data. Monte Carlo frameworks (e.g., FLUKA) optimize beam energy deposition and predict co-produced ⁶⁶Ga/⁶⁷Ga impurities .

Q. Methodological Challenges

Q. What techniques address the low recovery of ⁶⁸Zn during recycling from irradiated targets?

Liquid targets allow direct recovery via evaporation and HNO₃ reconstitution (90% efficiency). For solid targets, electrolytic refining recovers >85% ⁶⁸Zn, though residual Ga/Cu contamination (<0.1 ppm) requires secondary anion-exchange steps .

Q. How can isotopic fractionation of ⁶⁸Zn/⁶⁴Zn be minimized in geochemical tracer studies?

Zinc-doped sample-standard bracketing with MC-ICP-MS reduces fractionation to ±0.11‰ δ⁷¹Ga. The ⁶⁸Zn/⁶⁴Zn ratio is preferred over ⁶⁸Zn/⁶⁶Zn due to lower scatter in logarithmic space .

Q. Data Reporting Standards

  • Cross-sections : Report with energy-resolved uncertainties (e.g., SOK-evaluated σ ± 0.5 mb).
  • Yields : Specify proton flux (μA·h), target enrichment (≥98% ⁶⁸Zn), and post-purification activity (GBq/mg).
  • Impurities : Tabulate ICP-MS results for Fe, Ni, and other transition metals .

Propriétés

IUPAC Name

zinc-68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Zn/i1+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHKCACWOHOZIP-AKLPVKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[68Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932090
Record name (~68~Zn)Zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

67.924844 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14378-35-9
Record name Zinc, isotope of mass 68
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014378359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~68~Zn)Zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydroxylapatite in an amount of 1.0 kg is added to 10 liters of water together with 32 g of silver nitrate and 69 g of zinc nitrate, and then the whole was stirred to make a reaction. The solids are separated off to form a cake, then the cake is rinsed thoroughly with distilled water and dried. The washed cake is heated or fired at 1200° C. and powdered to provide the antibacterial hydroxylapatite carrying about 2% by weight of silver in a metallic state and 1.5% by weight of zinc in a metallic state.
Name
Hydroxylapatite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The zinc chelate of ethylenediamine disuccinic acid is prepared by dissolving 0.0055 moles (1.64 g) of ethylenediamine disuccinic acid in 6.0 grams of deionized water and 3.2 grams of 25 percent NaOH (sodium hydroxide). A sample, 0.005 moles (0.68 g), of zinc chloride is added with stirring. The final pH is adjusted with 25 percent aqueous NaOH solution to a pH of 7.6 and deionized water is added to obtain a final solution containing 2.8 percent chelated zinc.
Name
ethylenediamine disuccinic acid
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
solvent
Reaction Step One
Name
Quantity
3.2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The reaction product of 0.81 g. of zinc oxide, 9.91 g. of dimethyl-n-octadecyl [3(trimethoxysilyl)propyl] ammonium chloride, 10.0 g. of 28% aqueous ammonia in 100 g. of 2-n-butoxyethanol, after overnight agitation, was diluted with 15.0 g. of additional 2-n-butoxyethanol and gave a clear, homogeneous solution of a zinc ammine siliconate with an Si/Zn ratio of 2.0/1.0. Upon air drying, the solution gave a non-tacky coating which was firm, soft, water-repellent and water-insoluble, but swollen by toluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A zinc salt of methotrexate was prepared as follows. Methotrexate (3.0 g, 0.0066 moles) was dissolved in 600 ml methanol at room temperature with rapid stirring. A solution of zinc acetate (0.6 g, 0.0033 moles) in 2 ml methanol was added dropwise to the methotrexate solution. Immediate precipitation (flocculent) was observed. The mixture was stirred for one hour at room temperature. The mixture was then concentrated in a rotating evaporator (roto-vap) at 40° C. The residue obtained (3.2 g) was dried under high vacuum. (C20H22N8O5)2Zn, MW 974.29; percent zinc: 6.46 (found), 6.71 (theoretical).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.